Cas no 2386044-27-3 (2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo2,3-bpyrazin-7-yl}propanoic acid)
2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo2,3-bpyrazin-7-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo2,3-bpyrazin-7-yl}propanoic acid
- EN300-1071123
- 2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid
- 2386044-27-3
-
- Inchi: 1S/C14H18N4O4/c1-14(2,3)22-13(21)18-9(12(19)20)6-8-7-17-11-10(8)15-4-5-16-11/h4-5,7,9H,6H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)
- InChI Key: WQCUJOROUBHIMD-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CC1=CNC2C1=NC=CN=2)=O)C(C)(C)C
Computed Properties
- Exact Mass: 306.13280507g/mol
- Monoisotopic Mass: 306.13280507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 117Ų
2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo2,3-bpyrazin-7-yl}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1071123-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 0.05g |
$2435.0 | 2023-05-25 | ||
| Enamine | EN300-1071123-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 0.1g |
$2551.0 | 2023-05-25 | ||
| Enamine | EN300-1071123-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 0.25g |
$2668.0 | 2023-05-25 | ||
| Enamine | EN300-1071123-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 0.5g |
$2783.0 | 2023-05-25 | ||
| Enamine | EN300-1071123-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 1g |
$2900.0 | 2023-05-25 | ||
| Enamine | EN300-1071123-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 2.5g |
$5683.0 | 2023-05-25 | ||
| Enamine | EN300-1071123-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 5g |
$8406.0 | 2023-05-25 | ||
| Enamine | EN300-1071123-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 10g |
$12465.0 | 2023-05-25 | ||
| Enamine | EN300-1071123-1g |
2-{[(tert-butoxy)carbonyl]amino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid |
2386044-27-3 | 95% | 1g |
$0.0 | 2023-10-28 |
2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo2,3-bpyrazin-7-yl}propanoic acid Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo2,3-bpyrazin-7-yl}propanoic acid
Compound CAS No: 2386044-27-3 - 2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic Acid
The compound with CAS No: 2386044-27-3, known as 2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its complex structure, which incorporates a tert-butoxy carbonyl (Boc) protecting group and a pyrrolopyrazine ring system, both of which are critical for its functional properties and potential applications.
Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, leveraging cutting-edge techniques such as click chemistry and transition metal-catalyzed coupling reactions. These methods have not only improved the yield and purity of the compound but also opened new avenues for its utilization in drug discovery programs targeting various therapeutic areas.
The pyrrolopyrazine moiety within this compound is particularly intriguing due to its unique electronic properties and structural rigidity, which are advantageous in modulating bioactivity. Researchers have demonstrated that this substructure can serve as a scaffold for designing molecules with potent antitumor activity, as evidenced by recent studies published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry*.
In terms of synthesis, the construction of the tert-butoxy carbonylamino group plays a pivotal role in controlling the reactivity and stability of the molecule during the synthesis process. This group is often employed to protect amino functionalities during multi-step syntheses, ensuring selective reactivity at desired positions while maintaining the integrity of other functional groups.
Moreover, the propanoic acid component of this compound introduces carboxylic acid functionality, which can be further modified to generate derivatives with enhanced pharmacokinetic profiles or improved bioavailability. Such modifications are currently being explored in academic and industrial settings to optimize the compound's performance in preclinical models.
From an application standpoint, this compound holds promise as a lead molecule in the development of novel therapeutics targeting diseases such as cancer and neurodegenerative disorders. Its ability to interact with specific biological targets, combined with its favorable physicochemical properties, makes it an attractive candidate for further investigation.
In conclusion, CAS No: 2386044-27-3 represents a sophisticated chemical entity at the forefront of modern medicinal chemistry research. With ongoing advancements in synthetic techniques and an increasing understanding of its biological activity, this compound is poised to make significant contributions to the development of innovative therapeutic agents.
2386044-27-3 (2-{(tert-butoxy)carbonylamino}-3-{5H-pyrrolo2,3-bpyrazin-7-yl}propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)